molecular formula C18H17ClN4O4 B15144590 Prmt5-IN-13

Prmt5-IN-13

Cat. No.: B15144590
M. Wt: 388.8 g/mol
InChI Key: BKXOWBKZDGTLFX-CIBFVHANSA-N
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Description

Prmt5-IN-13 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-13 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound .

Mechanism of Action

Prmt5-IN-13 exerts its effects by specifically inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions. The molecular targets of this compound include histones and other proteins involved in critical cellular processes such as DNA repair and RNA splicing .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-6-chloro-1,3-dihydro-2-benzofuran-1-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H17ClN4O4/c19-9-2-1-8-6-26-14(11(8)5-9)15-12(24)13(25)18(27-15)23-4-3-10-16(20)21-7-22-17(10)23/h1-5,7,12-15,18,24-25H,6H2,(H2,20,21,22)/t12-,13+,14+,15-,18+/m0/s1

InChI Key

BKXOWBKZDGTLFX-CIBFVHANSA-N

Isomeric SMILES

C1C2=C(C=C(C=C2)Cl)[C@@H](O1)[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC5=C(N=CN=C54)N)O)O

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(O1)C3C(C(C(O3)N4C=CC5=C(N=CN=C54)N)O)O

Origin of Product

United States

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